Ro 26-4550 trifluoroacetate
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Overview
Description
This solid compound belongs to the stilbenes. These are organic compounds containing a 1,2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. This substance targets the protein interleukin-2.
Mechanism of Action
Target of Action
Ro 26-4550 trifluoroacetate is a competitive reversible inhibitor that primarily targets the binding of interleukin-2 (IL-2) to its receptor . IL-2 is a cytokine that plays a predominant role in the growth of activated T cells .
Mode of Action
This compound competes with the IL-2 receptor alpha subunit (IL-2Rα) for its binding site on IL-2 . This competition prevents the binding between IL-2 and its receptor, thereby inhibiting the interaction of IL-2 with IL-2Rα .
Biochemical Pathways
The inhibition of IL-2 binding to its receptor by this compound affects the IL-2/IL-2Rα signaling pathway . This pathway is crucial for the growth of activated T cells . By inhibiting this interaction, this compound can potentially influence the proliferation and function of these cells.
Pharmacokinetics
It is known that the compound is soluble to 50 mm in dmso and to 5 mm in ethanol , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of IL-2/IL-2Rα interaction . This inhibition can potentially affect the growth and function of activated T cells, which are regulated by IL-2 .
Action Environment
It is recommended to store the compound at -20°c , suggesting that temperature could be a factor influencing its stability.
Biochemical Analysis
Biochemical Properties
Ro 26-4550 trifluoroacetate competes with the alpha subunit of the IL-2 receptor (IL-2Rα) for its binding site on IL-2 . This suggests that this compound interferes with the IL-2/IL-2Rα binding .
Cellular Effects
This compound has been shown to induce the expansion of hematopoietic stem and progenitor cells (HSPCs) in both murine and human ex vivo cultures . It also enhances the expression of IL-2Rα (CD25) independent of IL-2 administration in human mPB-derived HSPCs and BM-derived HSPCs .
Molecular Mechanism
The region of IL-2 perturbed by association with this compound was shown to be involved in the binding to IL-2Rα . This suggests that this compound competes with IL-2Rα for its binding site on IL-2 to interfere with IL-2/IL-2Rα binding .
Properties
CAS No. |
193744-04-6 |
---|---|
Molecular Formula |
C26H30N4O3 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[2-[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl]amino]-3-[4-(2-phenylethynyl)phenyl]propanoate |
InChI |
InChI=1S/C26H30N4O3/c1-33-25(32)23(29-24(31)17-22-8-5-15-30(18-22)26(27)28)16-21-13-11-20(12-14-21)10-9-19-6-3-2-4-7-19/h2-4,6-7,11-14,22-23H,5,8,15-18H2,1H3,(H3,27,28)(H,29,31)/t22-,23+/m1/s1 |
InChI Key |
MRNGXYMKYHNMLV-PKTZIBPZSA-N |
SMILES |
COC(=O)C(CC1=CC=C(C=C1)C#CC2=CC=CC=C2)NC(=O)CC3CCCN(C3)C(=N)N.C(=O)(C(F)(F)F)O |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)C#CC2=CC=CC=C2)NC(=O)C[C@H]3CCCN(C3)C(=N)N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C#CC2=CC=CC=C2)NC(=O)CC3CCCN(C3)C(=N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ro26-4550; Ro 26-4550; Ro-26-4550. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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